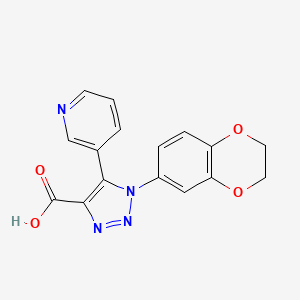

![molecular formula C18H14Cl2N2O2S B2537704 N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea CAS No. 339009-61-9](/img/structure/B2537704.png)

N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers was achieved by reacting the corresponding amines with an isothiocyanate, as described in the first paper . Similarly, the synthesis of N-4-(bromobutanoyl)-N'-(o-, m-, and p-tolyl)thioureas was performed by reacting 4-bromobutanoylisothiocyanate with different toluidines . These methods suggest that the synthesis of N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea would likely follow a similar pathway, involving the reaction of an appropriate isothiocyanate with a phenylamine derivative.

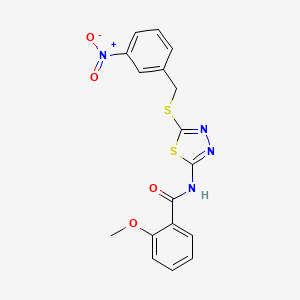

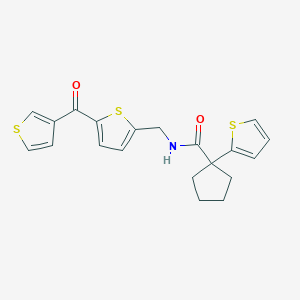

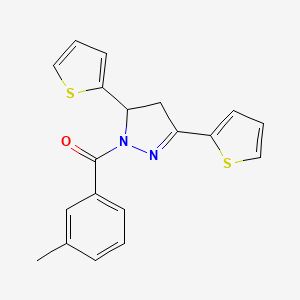

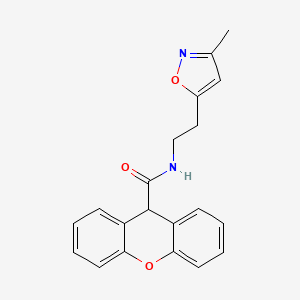

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as IR, NMR, and X-ray crystallography. The first paper reports the use of IR and NMR to characterize the synthesized compounds and X-ray diffraction to determine the crystal structure of one of the isomers, which adopted a trans-cis configuration . The second paper also describes the use of X-ray crystallography to determine the crystal structure of two isomers, which crystallized in the triclinic system with a trans-cis configuration . These findings suggest that the molecular structure of this compound could be similarly elucidated using these techniques.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from their molecular structure and functional groups. The IR spectra of the compounds in the first paper showed significant stretching vibrations corresponding to the functional groups present in the molecules . The crystal structures determined by X-ray diffraction provide information on the molecular conformation and possible intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties, such as solubility and melting point . The third paper also discusses the vibrational properties and quantum chemical calculations of a thiourea derivative, which can be used to predict the behavior of similar compounds .

Wissenschaftliche Forschungsanwendungen

Bioremediation and Environmental Impact

The compound N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea belongs to the phenylurea class, which includes herbicides like diuron. These compounds are frequently found as contaminants in soil and water due to their extensive agricultural use. Research has focused on enhancing the biodegradation of such compounds to mitigate their environmental impact. For instance, a study demonstrated that the bioremediation technology utilizing hydroxypropyl-β-cyclodextrin and a bacterial consortium significantly improved the mineralization of diuron in contaminated soils. This technology achieved almost complete mineralization, a notable improvement over previous methods that only achieved partial degradation (Villaverde et al., 2012). Moreover, the transformation of phenylurea herbicides during water treatment processes, especially their reaction with aqueous chlorine, was studied to assess their potential transformation into toxic compounds like 3,4-dichloroaniline (Chusaksri et al., 2012).

NDMA Formation During Water Treatment

The formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes involving chlorination is a significant concern. Research has highlighted the potential for NDMA formation from phenylurea herbicides like diuron under chlorine disinfection conditions. The study underscores the need for comprehensive risk assessment regarding the presence of such herbicides in water sources and their potential to form harmful byproducts during treatment processes (Chen & Young, 2008).

Role in Ozone Protection and Plant Physiology

Studies have also explored the role of certain phenylurea derivatives in protecting plants against environmental stressors like ozone. For example, ethylene diurea (EDU) was observed to alleviate the negative effects of ozone on mung bean plants, suggesting its utility in assessing the impact of ozone on agricultural crops and potentially protecting them against ozone-induced damage (Agrawal et al., 2005). Furthermore, phenylurea cytokinins have been studied for their role in plant physiology, particularly their cytokinin activity, which surpasses that of adenine derivatives. These compounds are instrumental in plant growth regulation and could have significant agricultural applications (Karanov et al., 1992).

Eigenschaften

IUPAC Name |

1-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S/c19-13-7-6-12(15(20)10-13)11-24-16-8-9-25-17(16)22-18(23)21-14-4-2-1-3-5-14/h1-10H,11H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXMYPDQIHVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)